molecular formula C10H17NO3 B158948 Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate

Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate

Cat. No.: B158948
M. Wt: 199.25 g/mol
InChI Key: MDMUYJRRYYXDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

BMPO can be synthesized through a multi-step process involving the reaction of 5-methyl-1-pyrroline N-oxide with tert-butyl chloroformate. The reaction typically requires anhydrous conditions and a base such as triethylamine to facilitate the formation of the tert-butoxycarbonyl group . Industrial production methods for BMPO are not extensively documented, but the laboratory synthesis involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

BMPO undergoes several types of chemical reactions, primarily involving its role as a spin trap in EPR spectroscopy. The key reactions include:

Common reagents used in these reactions include superoxide anions, hydroxyl radicals, and other reactive oxygen species. The major products formed from these reactions are the stable adducts such as BMPO-OOH and BMPO-OH .

Mechanism of Action

BMPO exerts its effects by trapping free radicals through a spin-trapping mechanism. When BMPO encounters a free radical, it reacts to form a stable radical adduct that can be detected and analyzed using EPR spectroscopy. The molecular targets of BMPO include superoxide anions, hydroxyl radicals, and thiyl radicals . The pathways involved in the spin-trapping mechanism include the formation of BMPO-OOH and BMPO-OH adducts, which are stable and can be quantified to study the presence and behavior of free radicals .

Comparison with Similar Compounds

BMPO is often compared with other spin traps such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). BMPO has several advantages over these compounds:

Similar compounds include:

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO)
  • α-phenyl-N-tert-butylnitrone (PBN)
  • 1-hydroxy-3-carboxy-pyrrolidine (CPH)

BMPO’s unique properties make it a valuable tool in the study of free radicals and their role in various scientific fields.

Properties

IUPAC Name

tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)10(4)6-5-7-11(10)13/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMUYJRRYYXDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=[N+]1[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
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Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
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Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
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Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
Reactant of Route 6
Tert-butyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate

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